tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(benzylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUWOBLCVPXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(benzylamino)cyclohexyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzylamino group, leading to the formation of corresponding benzylamine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbamate group, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where nucleophiles such as halides or alkoxides replace the benzyl group. This leads to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is an organic compound with the molecular formula . It features a tert-butyl group attached to a carbamate moiety, further linked to a cyclohexyl ring substituted with a benzylamino group. The molecular weight is approximately 304.427 g/mol, and the density is about 1.1 g/cm³. Research indicates that this compound exhibits significant biological activity and has potential as a therapeutic agent.
Pharmaceutical Development
This compound is a candidate for drug development, particularly in oncology and other potential therapeutic areas. Studies on the interactions of this compound with biological systems have shown promising results.
Chemical Synthesis
tert-Butyl carbamate can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Protein Degradation
Bifunctional compounds, including this compound derivatives, can induce targeted protein degradation . These compounds can be used in methods to induce protein degradation .
Glaucoma Management
Advancements in glaucoma management extend beyond traditional treatment methods . Microinvasive glaucoma surgery (MIGS) has shifted the treatment paradigm, offering distinct advantages for corneal and ocular health, as well as patient satisfaction .
Case 1: A woman with pseudophakia and open-angle glaucoma, treated with a bimatoprost intracameral implant, experienced burning and redness associated with latanoprost . After discontinuing latanoprost and timolol, she felt immediate relief. Durysta intracameral implants were used to relieve her of the side effects of topical therapies .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group is believed to play a key role in binding to these targets, while the carbamate group may contribute to the compound’s stability and reactivity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the cyclohexyl ring, benzyl group, or carbamate moiety, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Substituted Benzylamino Derivatives
a. tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate
- CAS : 1286264-34-3
- Molecular Formula : C₁₈H₂₇BrN₂O₂
- Molecular Weight : 383.32 g/mol
- Key Features : Incorporates a bromine atom on the benzyl group, increasing molecular weight and lipophilicity compared to the parent compound. Bromine’s electron-withdrawing nature may alter reactivity in cross-coupling reactions.
- Application : Likely used in medicinal chemistry as a halogenated intermediate for Suzuki-Miyaura couplings .
b. tert-Butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate
- Molecular Formula : C₁₉H₂₉FN₂O₂
- Molecular Weight : 336.44 g/mol
- Key Features : Fluorine substitution enhances electronegativity and metabolic stability. The stereochemistry (1r,4r) may influence binding affinity in chiral environments.
- Application: Potential use in targeted drug delivery due to fluorine’s bioisosteric properties .
Cyclohexyl Ring-Modified Analogs
a. tert-Butyl (4-hydroxycyclohexyl)carbamate
- CAS : 224309-64-2
- Molecular Formula: C₁₁H₂₁NO₃
- Molecular Weight : 215.29 g/mol
- Key Features: Replaces benzylamino with a hydroxyl group, increasing polarity and hydrogen-bonding capacity. This enhances aqueous solubility but reduces lipophilicity.
- Application : Useful in synthesizing hydrophilic intermediates for prodrugs .
b. tert-Butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
- Molecular Formula : C₁₄H₂₂N₄O₃
- Molecular Weight : 294.35 g/mol
- Key Features : A triazole ring introduces a planar, aromatic heterocycle, enabling click chemistry applications. The formyl group allows further conjugation via Schiff base formation.
- Application : Versatile intermediate in bioconjugation and polymer chemistry .
Carbamate and Backbone Variants
a. tert-Butyl (2-(benzylamino)ethyl)carbamate
- CAS : 174799-52-1
- Molecular Formula : C₁₄H₂₂N₂O₂
- Molecular Weight : 250.34 g/mol
- Key Features : Replaces the cyclohexyl ring with a flexible ethyl chain, reducing steric hindrance and increasing conformational freedom.
- Properties : Lower boiling point (376.2°C) and density (1.0 g/cm³) compared to cyclohexyl analogs .
b. trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Research Findings and Trends
- Reactivity : Brominated analogs (e.g., 2-bromobenzyl derivatives) exhibit enhanced reactivity in cross-coupling reactions, whereas fluorinated versions improve metabolic stability .
- Solubility : Hydroxyl or triazole substituents increase aqueous solubility, making them suitable for biological assays .
- Stereochemistry : Trans/cis configurations in cyclohexyl derivatives (e.g., ) impact crystallinity and bioavailability .
Biological Activity
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₈H₂₈N₂O₂, with a molecular weight of approximately 304.427 g/mol. Its structure features a tert-butyl group linked to a carbamate moiety, which in turn is connected to a cyclohexyl ring substituted with a benzylamino group. This unique configuration contributes to its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group is crucial for binding to these targets, while the carbamate moiety enhances the compound's stability and reactivity. Preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways, acting either as an inhibitor or a modulator of these targets.
Biological Activities
-
Anticancer Properties :
- Recent studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : In a study involving human breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
-
Enzyme Modulation :
- The compound has been explored for its ability to act as an enzyme inhibitor, particularly in biochemical assays designed to assess interactions with specific enzymes involved in metabolic pathways.
- Research Findings : Inhibition assays demonstrated that this compound could effectively reduce the activity of certain target enzymes by binding to their active sites.
-
Therapeutic Applications :
- Ongoing research is investigating its potential therapeutic applications in treating various diseases due to its interaction with molecular targets implicated in disease processes.
- Clinical Relevance : The compound is being evaluated for use in drug development, particularly as a prodrug that may enhance bioavailability and efficacy in clinical settings.
Summary of Research Findings
| Study | Findings |
|---|---|
| In vitro Cytotoxicity Assay | Induced apoptosis in cancer cell lines; significant reduction in cell viability observed. |
| Enzyme Inhibition Studies | Demonstrated effective inhibition of target enzymes; potential applications in metabolic disorders. |
| Therapeutic Evaluation | Investigated as a prodrug candidate; ongoing studies on bioavailability and efficacy. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl (4-(benzylamino)cyclohexyl)carbamate, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via carbamate-protected intermediate strategies. A common approach involves:
Boc Protection : Reacting 4-(benzylamino)cyclohexylamine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at 0–25°C for 6–12 hours .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity.
- Critical Factors :
- Temperature : Higher temperatures (>30°C) risk Boc group cleavage.
- Solvent Choice : Polar aprotic solvents (e.g., THF) may reduce side reactions vs. DCM .
- Table 1 : Yield Optimization
| Solvent | Temp (°C) | Yield (%) |
|---|---|---|
| DCM | 25 | 92 |
| THF | 25 | 85 |
| DCM | 40 | 78* |
| *Partial decomposition observed. |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- HPLC : Reverse-phase C18 column (ACN/water gradient) to confirm >95% purity .
- NMR : Key signals include:
- ¹H NMR : δ 1.4 ppm (Boc tert-butyl group), δ 4.2 ppm (cyclohexyl NH), δ 7.3 ppm (benzyl aromatic protons) .
- ¹³C NMR : δ 28 ppm (Boc CH3), δ 155 ppm (carbamate carbonyl) .
- Mass Spectrometry : ESI-MS m/z calculated for C₁₈H₂₇N₂O₂ [M+H]⁺: 303.2; observed: 303.1 .
Q. What are the stability considerations for long-term storage?
- Answer :
- Storage : -20°C under inert gas (N₂/Ar) in amber glass vials. Avoid moisture and acids/bases to prevent Boc deprotection .
- Decomposition Pathways :
- Hydrolysis in aqueous acidic/basic conditions (e.g., TFA removes Boc group within 1 hour at 25°C) .
- Thermal degradation >100°C forms cyclohexene byproducts .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Answer : The cyclohexyl group’s conformation influences stereoselectivity. Strategies include:
- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to enforce axial/equatorial amine positioning .
- Catalytic Asymmetric Hydrogenation : Pd/C or Ru-BINAP catalysts reduce imine precursors with >90% enantiomeric excess (ee) .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states to optimize diastereomer ratios .
Q. What analytical methods resolve contradictions in reported solubility and reactivity data?
- Answer : Discrepancies arise from varying experimental conditions. Mitigation involves:
- Solubility :
| Solvent | Reported Solubility (mg/mL) | Conditions | Source |
|---|---|---|---|
| Methanol | 50 | 25°C | |
| DCM | 120 | 25°C |
- Reactivity : Conflicting acid sensitivity reports are resolved via kinetic studies (e.g., pH-rate profiling in 0.1M HCl vs. acetate buffer) .
Q. How can computational tools predict reaction pathways for novel derivatives?
- Answer :
- Retrosynthetic Analysis : Tools like Pistachio/BKMS_METABOLIC databases suggest viable precursors (e.g., tert-butyl (4-aminocyclohexyl)carbamate) .
- MD Simulations : GROMACS models solvent effects on Boc deprotection kinetics .
- Table 2 : Predicted vs. Experimental Reactivity
| Derivative | Predicted ΔG (kcal/mol) | Observed Yield (%) |
|---|---|---|
| 4-Fluoro-benzyl | -12.3 | 88 |
| 3-Chloro-benzyl | -10.9 | 82 |
Methodological Guidance
Q. How to optimize reaction scalability without compromising enantiopurity?
- Answer :
- Flow Chemistry : Continuous reactors (e.g., microfluidic chips) maintain low residence times, reducing racemization .
- In-line Monitoring : FTIR tracks Boc group integrity during scale-up .
Q. What strategies validate hydrogen-bonding interactions in crystal structures?
- Answer :
- X-ray Crystallography : Resolve NH···O=C contacts (d = 2.8–3.0 Å) in monoclinic P2₁/c space groups .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., 12% H-bond contribution in Cambridge Structural Database entries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
